Red 22
Description
Properties
CAS No. |
1342-85-4 |
|---|---|
Molecular Formula |
C16H14O |
Synonyms |
Naphthol red light |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Optimization for Red 22 and Its Analogues
Novel Synthetic Pathways for Red 22 and Its Functionalized Derivatives
The synthesis of this compound, also known as Eosin Y, a xanthene dye, and its functionalized derivatives has been an area of active research, driven by their diverse applications. rsc.orghridhanchem.com Traditional synthesis involves the bromination of fluorescein (B123965). hridhanchem.com However, contemporary research focuses on developing novel pathways that offer improved efficiency, sustainability, and the ability to introduce specific functionalities.
Recent advancements have explored visible-light-induced methods and photocatalysis, often employing Eosin Y itself as a photosensitizer. rsc.orgfrontiersin.org These methods leverage the dye's ability to absorb light and initiate chemical transformations, leading to the synthesis of complex organic molecules. rsc.orgbeilstein-journals.org For instance, eosin-mediated reactions have been utilized for the synthesis of various heterocyclic compounds, such as oxazoles, quinazolinones, and isoquinolones. rsc.org These reactions often proceed through mechanisms involving hydrogen atom transfer (HAT) or single-electron transfer (SET) processes initiated by the photoexcited state of Eosin Y. rsc.orgfrontiersin.org
Furthermore, innovative synthetic routes have been developed to covalently graft Eosin Y onto other molecules and materials, such as polyoxometalates (POMs), through linkers like organosilanes. mdpi.com This approach allows for the creation of hybrid materials with tailored photocatalytic properties. mdpi.com The synthesis of functionalized derivatives often involves the reaction of a starting material with various reagents to introduce desired chemical groups, expanding the utility of the dye in specialized applications. derpharmachemica.com
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogues to minimize environmental impact and enhance sustainability. royalsocietypublishing.org A key focus is the use of environmentally benign solvents, with water being a preferred medium for some synthetic protocols. acs.org
Microwave-assisted synthesis has emerged as a greener alternative to conventional heating methods for producing fluorescein, the precursor to Eosin Y. icm.edu.pl This technique significantly reduces reaction times and energy consumption. icm.edu.pl For example, the synthesis of fluorescein from phthalic anhydride (B1165640) and resorcinol (B1680541) using a zinc chloride catalyst can be achieved in a microwave oven in a fraction of the time required by conventional methods. icm.edu.pl
Photocatalysis using visible light is another cornerstone of green synthesis for this compound derivatives. frontiersin.org This approach utilizes light as a clean energy source to drive chemical reactions, often at room temperature, thereby reducing the need for high-energy inputs. frontiersin.orgroyalsocietypublishing.org The use of Eosin Y as a photocatalyst in these reactions exemplifies an atom-economical and environmentally friendly strategy. researchgate.net Additionally, mechanochemical methods, which involve milling solid reactants together, offer a solvent-free route for synthesizing related dye materials. acs.org
Catalytic Strategies for Enhanced Reaction Efficiency and Selectivity
Catalytic strategies are pivotal in advancing the synthesis of this compound and its derivatives, aiming to improve reaction efficiency, selectivity, and yield. A variety of catalysts, including organocatalysts, transition metals, and biocatalysts, have been employed. frontiersin.org
Eosin Y itself is a prominent organocatalyst in photoredox catalysis. beilstein-journals.orgresearchgate.net Upon excitation by visible light, it can act as a hydrogen atom transfer (HAT) agent or a single-electron transfer (SET) mediator, facilitating a wide range of organic transformations. rsc.orgfrontiersin.org These reactions demonstrate high functional group tolerance and can often be performed under mild conditions. frontiersin.org
Transition metal catalysts, such as those based on palladium, rhodium, and iridium, are also utilized in the synthesis of complex molecules that can be related to this compound's structural motifs. acs.orgchinesechemsoc.org These catalysts are known for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high precision. frontiersin.org For instance, palladium-catalyzed coupling reactions are instrumental in constructing the core structures of various functionalized aromatic compounds. acs.org
Furthermore, the development of bifunctional catalysts and multi-catalytic systems, where two or more catalysts work in concert, has enabled the synthesis of complex chiral molecules with high enantioselectivity. frontiersin.org These advanced catalytic systems offer precise control over the reaction pathways, leading to the desired products with minimal side reactions. frontiersin.org
Engineering Considerations for Industrial Scale-Up and Process Intensification
The transition from laboratory-scale synthesis to industrial production of this compound and its analogues requires careful consideration of engineering principles to ensure efficiency, safety, and cost-effectiveness. Key aspects include reactor design, process control, and the implementation of process intensification strategies. researchgate.net
For industrial-scale production, moving from batch reactors to continuous flow reactors can offer significant advantages. process-technology-online.com Flow reactors provide better control over reaction parameters such as temperature and mixing, leading to improved product quality and consistency. process-technology-online.com The use of advanced technologies like microwave-assisted heating can also be scaled up for industrial applications, offering benefits such as reduced processing times and energy savings. mdpi.com
Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. sci-hub.se This can be achieved through various means, including the use of microreactors, which offer high surface-area-to-volume ratios for enhanced heat and mass transfer. process-technology-online.com Another strategy is the use of multiphase catalysis, such as liquid-liquid-liquid tri-phase transfer catalysis, which can dramatically increase reaction rates and allow for the reuse of the catalyst. researchgate.net
The scale-up of bioprocesses for producing pigments, which shares similarities with dye synthesis, highlights the importance of controlling parameters like dissolved oxygen, agitation speed, and pH in bioreactors to optimize yield and product quality. mdpi.com Modeling and simulation tools are often employed to predict the behavior of the system at a larger scale and to optimize the design and operation of industrial equipment. mdpi.com
| Parameter | Laboratory Scale | Industrial Scale | Engineering Consideration |
| Reaction Vessel | Glass flask | Stirred-tank reactor, Flow reactor | Material compatibility, heat and mass transfer, mixing efficiency |
| Heating Method | Heating mantle | Steam jacket, Microwave | Energy efficiency, temperature control, safety |
| Process Control | Manual | Automated (PAT) | Consistency, reproducibility, optimization |
| Catalyst Handling | Batch addition | Continuous feed, Immobilized catalyst | Catalyst recovery and reuse, cost-effectiveness |
| Production Volume | Milligrams to grams | Kilograms to tons | Throughput, downstream processing, waste management |
Derivatization Strategies for Tailored this compound Structures in Specialized Applications
Derivatization of the this compound (Eosin Y) structure is a key strategy for tailoring its properties to meet the demands of specialized applications, such as in bioanalysis, materials science, and pharmaceuticals. derpharmachemica.comresearchgate.net These modifications can alter the dye's spectroscopic properties, solubility, and reactivity. mdpi.comresearchgate.net
One common derivatization approach involves introducing functional groups onto the xanthene core or the pendant phenyl ring. derpharmachemica.com For example, the synthesis of functionalized chalcones, which can be precursors or analogues to parts of the dye structure, allows for the introduction of various substituents that can then be incorporated into the final dye molecule. derpharmachemica.com This can be achieved through condensation reactions with substituted aldehydes or ketones. derpharmachemica.com
Another strategy is the covalent attachment of Eosin Y to other molecules or materials to create functional hybrids. For instance, Eosin Y has been covalently grafted onto polyoxometalates (POMs) using an organosilicon linker. mdpi.com This creates a hybrid material with enhanced photocatalytic activity. mdpi.com Similarly, Eosin Y can be functionalized with N-hydroxysuccinimide (NHS) ester groups to facilitate its conjugation to biomolecules. mdpi.com
The development of functionalized derivatives is often guided by the desired application. For example, in the development of fluorescent probes for bioanalysis, Eosin Y can be modified to enhance its quenching efficiency in the presence of a specific analyte. rsc.orgresearchgate.net For applications in organic light-emitting diodes (OLEDs), pentacene (B32325) derivatives, which share some structural similarities with the extended aromatic system of xanthene dyes, are functionalized to tune their emission color and improve device performance. acs.org
| Derivative Class | Synthetic Strategy | Functional Outcome | Potential Application |
| Halogenated Analogues | Electrophilic halogenation | Altered spectroscopic properties, increased intersystem crossing | Photocatalysis, photodynamic therapy |
| Ester and Amide Derivatives | Reaction with alcohols or amines | Modified solubility, attachment points for biomolecules | Fluorescent labeling, drug delivery |
| Polymer Conjugates | Grafting onto polymer backbones | Increased molecular weight, altered physical properties | Advanced materials, sensors |
| Organometallic Complexes | Coordination to metal centers | Novel electronic and photophysical properties | Catalysis, light-emitting devices |
Sophisticated Analytical Chemistry Approaches for Red 22 Characterization and Quantification in Complex Matrices
Advanced Spectroscopic Techniques for Structural Elucidation of Red 22 Transformation Products and Impurities
Spectroscopic techniques are indispensable for the detailed structural analysis of this compound and its derivatives at a molecular level. These methods offer insights into the elemental composition, functional groups, and three-dimensional structure of the parent molecule and any associated impurities or transformation products that may arise from manufacturing processes, environmental degradation, or metabolic pathways.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification of metabolites and byproducts of this compound due to its ability to provide highly accurate mass measurements. thermofisher.comnih.gov This accuracy allows for the determination of the elemental composition of unknown compounds, which is a critical first step in their structural elucidation. thermofisher.com Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range. ijpras.comnih.gov
In the context of this compound, HRMS can be coupled with liquid chromatography (LC) to separate complex mixtures prior to mass analysis. This LC-HRMS approach enables the detection and identification of trace-level impurities and transformation products. researchgate.net Data processing techniques like mass defect filtering can be employed to selectively identify compounds related to the parent drug or dye molecule from a complex data set. nih.govresearchgate.net The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide further structural information, aiding in the definitive identification of metabolites and byproducts. nih.gov
Table 1: Application of HRMS in Metabolite and Byproduct Identification
| HRMS Technique | Primary Application for this compound Analysis | Key Information Obtained | Typical Mass Accuracy |
|---|---|---|---|
| LC-TOF-MS | Screening for unknown transformation products in environmental samples. | Accurate mass of parent and fragment ions for elemental composition determination. | 1-2 ppm |
| LC-Orbitrap-MS | In-depth characterization of process-related impurities in dye manufacturing. | High-resolution full scan and MS/MS data for structural confirmation. | <1 ppm |
| FT-ICR-MS | Structural elucidation of complex, low-level metabolites in biological matrices. | Ultra-high resolution and mass accuracy for unambiguous formula assignment. | <0.1 ppm |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound and its impurities. semanticscholar.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of individual atoms within the molecule. semanticscholar.org For instance, the chemical shifts of the aromatic protons in Eosin Y have been reported, providing a basis for structural analysis. researchgate.netnih.gov
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the complete molecular structure by establishing through-bond connectivities between atoms. hyphadiscovery.com These techniques are particularly valuable for identifying the precise location of substituents on the xanthene core of this compound or for characterizing the structure of impurities that may have similar masses but different arrangements of atoms. hyphadiscovery.com NMR can also be used to study intermolecular interactions, which is relevant for understanding reaction mechanisms. nih.govresearchgate.net
Table 2: Representative ¹H-NMR Chemical Shifts for Eosin Y Protons
| Proton Assignment | Reported Chemical Shift (ppm) | Reference |
|---|---|---|
| Protons a + b | ~7.49 | nih.gov |
| Proton c | ~7.30 | nih.gov |
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of molecular bonds, creating a unique spectral "fingerprint" for a compound. mdpi.com For this compound, FTIR can be used to confirm the presence of key functional groups such as carboxylic acids, phenols, and the carbon-bromine bonds that are characteristic of its structure.
Attenuated Total Reflectance (ATR)-FTIR is a particularly useful sampling technique for analyzing solid or liquid samples of this compound directly, without extensive sample preparation. mdpi.com By comparing the FTIR spectrum of a sample to that of a known standard, one can quickly assess its identity and purity. Furthermore, changes in the FTIR spectrum can indicate the formation of derivatives or degradation products, for example, through the appearance or disappearance of characteristic absorption bands. nih.gov
Table 3: Key FTIR Vibrational Modes for Characterization of this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Significance for this compound Analysis |
|---|---|---|
| O-H stretch (phenolic) | 3200-3600 | Indicates the presence of the hydroxyl groups on the xanthene ring. |
| C=O stretch (carboxylic acid) | 1700-1725 | Confirms the presence of the carboxylic acid group. |
| C=C stretch (aromatic) | 1450-1600 | Characteristic of the aromatic rings in the fluorescein (B123965) backbone. |
| C-Br stretch | 500-600 | Indicates the presence of the bromine substituents. |
Chromatographic Separations for this compound Purity Assessment and Mixture Analysis
Chromatography is a fundamental separation technique that plays a vital role in the analysis of this compound. youtube.comsaltise.ca It allows for the separation of the main dye component from impurities, degradation products, and other components in a mixture, which is essential for accurate quantification and purity assessment.
Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comveeprho.com For this compound, UHPLC is an ideal technique for the trace analysis of impurities and for detailed impurity profiling. nih.govrsc.org
Method development in UHPLC for this compound analysis involves the careful selection of the stationary phase (e.g., C18), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector settings. sielc.compharmaguideline.com Reversed-phase chromatography is commonly employed for the separation of dyes like Eosin Y. sielc.comwikipedia.org The high efficiency of UHPLC allows for the separation of closely related impurities, which may include isomers or compounds with minor structural modifications. chromatographyonline.com Coupling UHPLC with mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for the quantification of this compound and its impurities, even at very low concentrations. nih.govresearchgate.net
Table 4: Example UHPLC Method Parameters for Impurity Profiling
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Sub-2 µm C18 or similar reversed-phase | Provides high-resolution separation of nonpolar to moderately polar compounds. |
| Mobile Phase | Gradient of water with formic acid and acetonitrile | Allows for the elution of a wide range of compounds with varying polarities. |
| Flow Rate | 0.2 - 0.6 mL/min | Optimized for small particle size columns to maintain high efficiency. |
| Detection | UV-Vis (e.g., 517 nm) or Mass Spectrometry | Provides sensitive detection and quantification of this compound and its impurities. |
While this compound itself is a non-volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of any volatile contaminants that may be present from the manufacturing process or volatile degradation products that could form over time. semanticscholar.org This technique separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification using a mass spectrometer. researchgate.net
For the analysis of this compound samples, a derivatization step may be necessary to convert non-volatile components into more volatile derivatives suitable for GC analysis. Alternatively, headspace or thermal desorption techniques can be used to sample volatile compounds from the solid dye matrix. GC-MS offers excellent separation efficiency and provides mass spectra that can be used to identify unknown volatile compounds by comparison to spectral libraries. ysi.comnih.gov
Table 5: Potential Volatile Compounds Associated with this compound Analyzed by GC-MS
| Compound Type | Potential Origin | Analytical Approach |
|---|---|---|
| Residual Solvents | Manufacturing process | Headspace GC-MS for direct analysis of volatiles. |
| Small Phenolic Compounds | Degradation of the xanthene structure | Derivatization followed by GC-MS analysis. |
| Halogenated Byproducts | Side reactions during bromination | Direct injection or headspace GC-MS with selective ion monitoring. |
Thin-Layer Chromatography (TLC) in Screening and Sample Clean-up Methodologies
Thin-Layer Chromatography (TLC) serves as a valuable and widely used technique for the rapid separation and qualitative identification of this compound (Eosin Y) in various matrices. flinnsci.caadrona.lv Its simplicity, speed, and low cost make it an ideal method for screening purposes, preliminary analysis, and for optimizing separation conditions before employing more complex techniques like High-Performance Liquid Chromatography (HPLC). nih.gov In TLC, the separation is based on the differential partitioning of the analyte between a solid stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. chemistryhall.comsilicycle.com
For the analysis of this compound, silica gel 60 plates are commonly used as the stationary phase. rsc.org The choice of the mobile phase, or eluent, is critical for achieving effective separation. The polarity of the solvent system is adjusted to control the migration rate of the dye. A well-chosen eluent will result in a distinct spot for this compound, separated from other components in a mixture, with a characteristic Retention Factor (Rf) value. The Rf value, calculated as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification under standardized conditions. adrona.lv
Visualization of the separated this compound spot is straightforward due to its intense color. However, for enhanced sensitivity or when dealing with trace amounts, detection can be augmented by viewing the plate under ultraviolet (UV) light, as Eosin Y exhibits fluorescence. rsc.orgresearchgate.net TLC is also employed in sample clean-up to isolate this compound from interfering substances in complex samples, such as textiles or cosmetics, before quantitative analysis. uclmail.net
| Stationary Phase | Mobile Phase (Eluent) | Detection Method | Application Note |
|---|---|---|---|
| Silica Gel | Acetone | Visual (Pink/Red Spot) | Effective for separating Eosin Y in dye mixtures. flinnsci.ca |
| Silica Gel | LiCl:Methanol:Isopropanol (1:70:30) | UV Light (254 nm) | Used for the separation of fluorescent dyes, including Eosin Y disodium (B8443419) salt. researchgate.net |
| Silica Gel 60 GF254 | Various Organic Solvents | UV Light | General screening and reaction monitoring involving Eosin Y. rsc.org |
Electrochemical Methods for this compound Detection and Quantification in Environmental and Industrial Media
Electrochemical methods offer a powerful alternative to traditional chromatographic and spectroscopic techniques for the detection and quantification of this compound. nih.gov These methods are based on measuring the electrical signals (such as current or potential) generated by the redox reactions of the analyte at an electrode surface. researchgate.net They are highly attractive for environmental and industrial monitoring due to their inherent advantages, including high sensitivity, rapid response times, low cost, and potential for miniaturization and portability, making them suitable for in-situ and real-time analysis. nih.govmdpi.com The electroactive nature of the this compound molecule, containing reducible carbonyl groups and an oxidizable xanthene core, makes it an excellent candidate for electrochemical analysis. iieta.orgresearchgate.net
Voltammetric Techniques for this compound Redox Behavior and Sensing Applications
Voltammetry is a primary category of electroanalytical methods used to investigate the redox properties of this compound. researchgate.net Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) involve applying a varying potential to an electrode and measuring the resulting current. The resulting voltammogram provides a fingerprint of the analyte's electrochemical behavior, including its oxidation and reduction potentials. skku.edu
Studies using a glassy carbon electrode (GCE) have shown that this compound exhibits a well-defined cathodic (reduction) peak, which is often irreversible. iieta.org This peak, corresponding to the reduction of the carbonyl group in the molecule's structure, is highly dependent on the pH of the supporting electrolyte, with optimal signal intensity typically observed in acidic conditions (e.g., pH 4.0 acetate (B1210297) buffer). iieta.org The potential at which this peak occurs can be used for qualitative identification, while the peak current is directly proportional to the concentration of this compound, enabling quantitative analysis. iieta.org
Adsorptive stripping voltammetry (AdSV) is another highly sensitive technique applied to this compound determination. researchgate.net This method involves a preconcentration step where the dye is adsorbed onto the electrode surface (e.g., a hanging mercury drop electrode) before the voltammetric scan is performed. This accumulation step significantly enhances the detection signal, allowing for the quantification of this compound at trace levels (nanomolar or parts-per-billion). researchgate.net The linear relationship between peak current and concentration over a specific range forms the basis for calibration and accurate measurement. iieta.orgresearchgate.net
| Technique | Electrode | Supporting Electrolyte (pH) | Peak Potential | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|---|
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | Acetate Buffer (pH 4.0) | -704 mV (Reduction) | 250 - 500 ppb | Not Specified |
| Square Wave Adsorptive Stripping Voltammetry (SWAdSV) | Hanging Mercury Drop Electrode (HMDE) | Acetate Buffer (pH 5.0) | -550 mV (Reduction) | 5.0x10⁻⁸ - 5.0x10⁻⁷ mol L⁻¹ | 8.73x10⁻¹⁰ mol L⁻¹ (0.566 ppb) researchgate.net |
Amperometric and Potentiometric Sensor Development for Real-time Monitoring
Building on the principles of voltammetry, specific electrochemical sensors can be developed for dedicated, real-time monitoring of this compound. These sensors are typically categorized as amperometric or potentiometric.
Amperometric sensors operate by maintaining a constant potential at the working electrode—a potential at which the analyte (this compound) undergoes oxidation or reduction—and measuring the resulting current over time. nih.gov The measured current is directly proportional to the analyte's concentration. The development of an amperometric sensor for this compound would involve selecting an optimal fixed potential based on its voltammetric behavior (e.g., -700 mV for reduction). iieta.org The selectivity and sensitivity of these sensors can be significantly enhanced by chemically modifying the electrode surface with nanomaterials (like carbon nanotubes or metal nanoparticles) or specific recognition elements that promote the electron transfer reaction or selectively bind the dye molecule. mdpi.comazolifesciences.com While specific sensors exclusively for this compound are an emerging area, the principles have been successfully applied to other dyes and structurally similar compounds. nih.gov
Potentiometric sensors , including ion-selective electrodes (ISEs), measure the potential difference between an indicator electrode and a reference electrode under near-zero current conditions. nih.govlibretexts.orglibretexts.org The potential of the indicator electrode is related to the activity (and thus concentration) of a specific ion in the solution according to the Nernst equation. libretexts.org For this compound, which exists as a dianion (EY²⁻) at neutral pH, a potentiometric sensor could be developed using an ion-selective membrane that incorporates a specific ion-exchanger. This ion-exchanger would selectively interact with the this compound anion, generating a potential response that is logarithmically proportional to its concentration. The development of such sensors offers a simple, cost-effective method for continuous monitoring in industrial effluents or environmental waters. thermofisher.com
| Sensor Type | Principle of Operation | Key Development Components | Potential Advantages |
|---|---|---|---|
| Amperometric | Measures current from redox reaction at a fixed potential. nih.gov | - Optimized working potential.
| - High sensitivity.
|
| Potentiometric (ISE) | Measures potential difference related to analyte activity. libretexts.org | - Ion-selective membrane.
| - Low cost and simplicity.
|
| Compound Name | Synonym(s) |
|---|---|
| This compound | Eosin Y, Acid Red 87, 2',4',5',7'-Tetrabromofluorescein disodium salt sigmaaldrich.comtcichemicals.com |
| Acetone | Propan-2-one |
| Methanol | Methyl alcohol |
| Isopropanol | Isopropyl alcohol, 2-Propanol |
| Lithium Chloride | LiCl |
| Silica Gel | Silicon Dioxide |
Environmental Transformation and Fate of Red 22 in Various Compartments
Photolytic Degradation Pathways of Red 22 in Aqueous Systems
The degradation of this compound when exposed to light in water is a significant pathway for its environmental transformation. This process involves complex photochemical reactions that break down the dye's intricate molecular structure.
The kinetics of this compound's photolytic degradation, particularly through photocatalysis with semiconductors like titanium dioxide (TiO₂), have been modeled effectively. scispace.comsciepub.com Studies show that the photocatalytic decomposition of Reactive this compound (RR 22) can be described by the Langmuir-Hinshelwood kinetic model. scispace.comsciepub.com This model is often used for reactions occurring at a solid-liquid interface, indicating that the degradation rate is dependent on the dye's adsorption onto the catalyst surface. scirp.org The process is generally observed to follow pseudo-first-order kinetics. scirp.orgniu.edu
Interactive Table: Kinetic Models and Parameters for this compound (Eosin Y) Photodegradation
| Kinetic Model | Description | Key Parameters | Typical Findings for this compound/Eosin Y |
| Langmuir-Hinshelwood | Describes heterogeneous catalytic reactions where the reaction rate depends on the adsorption of reactants on the catalyst surface. scispace.comsciepub.comscirp.org | Reaction rate constant (k), Adsorption coefficient (K) | Applicable to TiO₂-mediated photocatalysis of this compound. scispace.comsciepub.com |
| Pseudo-First-Order | The reaction rate appears to be dependent on the concentration of only one reactant, even if multiple reactants are involved. scirp.orgniu.edu | Apparent rate constant (k_app) | Commonly observed in the photocatalytic degradation of Eosin Y and other dyes. scirp.orgniu.edu |
The photolytic degradation of this compound leads to the breakdown of its complex xanthene structure into simpler, and often less toxic, compounds. In the presence of oxygen, the degradation mechanism is primarily an oxidative process that causes the breakdown of the molecule's chromophore, leading to total discoloration. researchgate.net Under anoxic (oxygen-deficient) conditions, a debromination process may occur while the chromophore remains largely intact. researchgate.net
Several environmental factors significantly influence the rate at which this compound degrades under light.
Light Intensity: The rate of photodegradation generally increases with light intensity. scispace.comniu.edu A higher intensity leads to greater formation of electron-hole pairs on the surface of photocatalysts like TiO₂, which enhances the generation of reactive oxygen species responsible for degradation. scispace.com However, beyond a certain point, the rate may level off as the catalyst surface becomes saturated with photons. mdpi.com Studies have shown that irradiating with wavelengths near the dye's main absorbance band can increase degradation rates by a factor of 20 or more. researchgate.netijpbs.com
pH: The pH of the aqueous solution is a critical parameter. For photocatalytic degradation of Reactive this compound with TiO₂, a low pH (e.g., pH 2) was found to be optimal. scispace.comsciepub.com Conversely, studies on the homogeneous photodegradation of Eosin Y (without a catalyst) showed that the initial rate of photocolorization increased as the pH decreased from 7.08 to 3.08, with negligible degradation at higher pH values. nih.govresearchgate.net The pH affects the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption and subsequent reaction. niu.edu
Photosensitizers: The presence of photosensitizers, particularly semiconductor photocatalysts like TiO₂ and zinc oxide (ZnO), dramatically accelerates the degradation of this compound. scispace.comsciepub.comresearchgate.net These materials absorb light energy to generate highly reactive hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻), which are powerful oxidizing agents that break down the dye molecule. niu.edumdpi.com The efficiency can be further enhanced by doping these catalysts with metals like silver (Ag) or by using them in nanocomposite forms. ijpbs.comresearchgate.net The process where a substance (the photosensitizer) initiates a photochemical reaction in another molecule (the dye) is a cornerstone of advanced oxidation processes (AOPs) for water treatment. dntb.gov.uanih.gov
Interactive Table: Factors Influencing Photodegradation of this compound (Eosin Y)
| Factor | Effect on Degradation Rate | Optimal Conditions Reported | Rationale |
| Light Intensity | Increases with intensity up to a saturation point. mdpi.com | Higher intensity generally better. scispace.comniu.edu | More photons generate more reactive species. scispace.com |
| pH | Highly dependent on the system (catalyzed vs. uncatalyzed). | Low pH (2-3) often optimal for photocatalysis. scispace.comsciepub.comresearchgate.net | Affects catalyst surface charge and dye speciation. niu.edu |
| Photosensitizers | Significantly increases the degradation rate. | TiO₂, ZnO, Ag-doped nanoparticles. scispace.comresearchgate.netijpbs.com | Generation of highly reactive oxygen species (ROS). niu.edumdpi.com |
Biotic Degradation Mechanisms of this compound by Microbial Consortia and Isolated Strains
While this compound is considered to have poor biodegradability, certain microorganisms and microbial communities have demonstrated the ability to decolorize and degrade it. niu.edu This biological approach is an environmentally friendly alternative to chemical and physical treatment methods. csic.es
The biological breakdown of dyes like this compound is an enzymatic process. nih.gov Fungi, particularly white-rot fungi, are effective degraders due to their secretion of powerful, non-specific extracellular enzymes. mdpi.com Key enzymes involved in the degradation of complex aromatic compounds, including xanthene dyes, are lignin-modifying enzymes such as laccases and peroxidases (e.g., manganese peroxidase). sciepub.commdpi.com
Laccase, a multi-copper oxidase, can oxidize a wide range of phenolic compounds, which is relevant as Eosin Y has a phenolic structure. mdpi.comua.pt This enzyme can initiate the breakdown of the dye molecule through a free radical mechanism, which can lead to the cleavage of the chromophore and subsequent decolorization. csic.es The complete breakdown, or mineralization, of the dye into CO₂, H₂O, and inorganic ions is the ultimate goal of bioremediation. sciepub.com While azo dyes are typically broken down by azoreductases under anaerobic conditions, xanthene dyes are degraded via oxidative pathways, often initiated by enzymes like laccase. mdpi.comnih.govnih.gov
Researchers have successfully isolated specific microorganisms capable of degrading Eosin Y (this compound). These microbes are often found in environments contaminated with textile effluents. scispace.comnih.gov
Fungal species have shown significant potential. One study isolated Aspergillus niger and Cryptococcus sp. from textile effluents and found they could decolorize Eosin Y, with A. niger achieving the highest efficiency at 79.4%. scispace.com The white-rot fungus Grammothele subargentea has also been shown to decolorize Eosin Y on solid media. csic.es
Bacteria have also been identified as effective degraders. A study described the isolation of an aerobic Gram-positive bacterium that was capable of using Eosin Y as its sole source of carbon for growth, indicating a complete metabolic breakdown of the dye. niu.edu While many studies focus on consortia, the isolation of single strains like Pseudomonas and Bacillus species that can degrade various dyes is common. ijpbs.comnih.gov Microbial consortia, or mixed communities of different microorganisms, can be more effective than pure cultures because the individual strains may work synergistically, with one strain breaking down the parent dye and others utilizing the intermediate metabolites. niu.edumdpi.com
Biosorption Phenomena and Their Role in Dye Removal from Aqueous Environments
Biosorption, the binding of substances to the surface of biological materials, is a significant process in the removal of dyes like this compound from water. Various biological materials, both living and dead, can act as biosorbents.
Studies have explored the efficacy of different biosorbents for this compound removal. For instance, research on Saccharomyces cerevisiae (baker's yeast) demonstrated its potential as a biosorbent for Eosin Y. razi.ac.irrazi.ac.ir In batch experiments, the maximum adsorption capacity was found to be 200 mg of Eosin Y per gram of S. cerevisiae. razi.ac.irrazi.ac.ir The process was influenced by several factors, including pH, initial dye concentration, and temperature. razi.ac.irrazi.ac.ir The highest removal percentages for Eosin Y were observed at a pH of 4.0. razi.ac.ir
Another study investigated the use of powdered Spicifera as a biosorbent. ijettjournal.org The research examined the effects of agitation time, biosorbent size, pH, initial dye concentration, biosorbent dosage, and temperature on the removal of Eosin Yellow. ijettjournal.org Similarly, activated carbons derived from oil bean seed shells have been successfully used for the removal of Eosin Yellow from aqueous solutions. researchgate.net The adsorption process was found to be influenced by particle size, adsorbent dosage, pH, initial dye concentration, temperature, and contact time. researchgate.net
The seed powder of Lysiloma latisiliquum (Wild Tamarind) has also been utilized as a biosorbent for Eosin Yellow. ijirset.com Experiments showed that the percentage of dye removal increased with an increase in biosorbent dosage and decreased with an increase in the initial dye concentration. ijirset.com
The table below summarizes the maximum adsorption capacities of various biosorbents for this compound (Eosin Y).
| Biosorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Saccharomyces cerevisiae | 200 | 4.0 | razi.ac.irrazi.ac.ir |
| Cuban palm fruit pericarp (CPFP) | 135.320 | 3 | ajol.info |
| Eu-Fe₂O₃-ZrO₂ | 91.0 | 7.0 | mdpi.com |
| Lysiloma latisiliquum seed powder | 14.925 | 6 | ijirset.com |
| Natural Goethite (NGT) | 1.17 | 2 | researchgate.net |
| Synthetic Goethite (SGT) | 20.80 | 2 | researchgate.net |
Abiotic Chemical Degradation of this compound (e.g., Oxidation, Hydrolysis)
Abiotic degradation involves the breakdown of a compound through non-biological processes such as oxidation and hydrolysis. rsc.orgrsc.org For this compound, these processes are crucial in determining its persistence in the environment.
The degradation of this compound often follows specific kinetic models. For instance, photocatalytic degradation of Eosin Y using various catalysts has been shown to follow pseudo-first-order kinetics. nih.govjmaterenvironsci.com This means the rate of reaction is proportional to the concentration of the dye. The Langmuir-Hinshelwood model is also frequently used to describe the kinetics of photocatalytic degradation on catalyst surfaces. bohrium.com
Advanced Oxidation Processes (AOPs), such as the Fenton process, are effective in degrading Eosin Y. scirp.orgscirp.orgnih.gov The Fenton process involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe(II)). scirp.orgscirp.org These radicals then attack and break down the dye molecule. scirp.orgscirp.org The degradation mechanism in the presence of oxygen is typically an oxidative process that leads to the breakdown of the dye's chromophore, resulting in discoloration. uantwerpen.be In anoxic conditions, a debromination process may occur while the chromophore remains largely intact. uantwerpen.be
The degradation of Eosin Y can also be achieved through photocatalysis using semiconductors like titanium dioxide (TiO₂) and niobium pentoxide (Nb₂O₅). jmaterenvironsci.comasianpubs.org Under visible or UV light irradiation, these materials generate electron-hole pairs, which in turn produce reactive oxygen species that degrade the dye. nih.govjmaterenvironsci.comasianpubs.org The efficiency of these processes can be enhanced by doping the photocatalysts with metals like silver. nih.govjmaterenvironsci.com
Several environmental factors significantly influence the rate and pathway of this compound degradation.
pH: The pH of the solution is a critical parameter. acs.org For Fenton and photo-Fenton processes, the degradation rate of Eosin Y generally decreases as the pH increases. scirp.orgscirp.org An acidic pH is often optimal for these processes. scirp.orgscirp.org For photocatalytic degradation using g-C₃N₄/MXene composites, the highest degradation was observed at pH 2. sbu.ac.ir Conversely, with Nb₂O₅ as a photocatalyst, the rate increases with pH, reaching a maximum at pH 7.5 before decreasing. asianpubs.org
Concentration of Reactants: In the Fenton process, the initial rate of degradation increases with increasing concentrations of H₂O₂ and Fe(II) up to a certain point, after which the rate may level off or decrease. scirp.orgscirp.org Similarly, the initial dye concentration affects the degradation rate; higher concentrations can sometimes lead to a decrease in efficiency due to the "inner filter effect" where the dye molecules absorb the light meant for the photocatalyst. sbu.ac.ir
Light Intensity: In photocatalytic processes, the rate of degradation generally increases with increasing light intensity as more photons are available to activate the photocatalyst. asianpubs.org
Temperature: An increase in temperature generally has a positive impact on the degradation rate of Eosin Y. bohrium.com For instance, in the biosorption of Eosin Y by Saccharomyces cerevisiae, the equilibrium biosorption uptake increased with temperature, indicating an endothermic process. razi.ac.ir Similarly, studies on other biosorbents have also shown that an increase in temperature favors the sorption process. researchgate.netijirset.comajol.info
Presence of Oxygen: The presence or absence of oxygen can lead to different degradation pathways. uantwerpen.be In oxic conditions, the degradation is primarily an oxidative breakdown of the dye structure. uantwerpen.be In anoxic conditions, debromination can be the dominant pathway. uantwerpen.be
Sorption and Transport Phenomena of this compound in Soil and Aquatic Ecosystems
The movement and retention of this compound in the environment are governed by sorption and transport processes. Sorption refers to the attachment of the dye to solid particles like soil and sediment, which in turn affects its mobility.
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed onto a solid phase at a constant temperature. Several models are used to describe the adsorption of this compound, including the Langmuir, Freundlich, and Temkin isotherms.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface. It has been found to be a good fit for the biosorption of Eosin Y on Saccharomyces cerevisiae and synthetic goethite. razi.ac.irrazi.ac.irresearchgate.net
Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface. It was found to be suitable for describing the adsorption of Eosin Y on natural goethite and treated rice husk. researchgate.netrazi.ac.ir
Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. It was found to be appropriate for describing the biosorption of Eosin Y on Saccharomyces cerevisiae. razi.ac.irrazi.ac.ir
The kinetics of adsorption describe the rate at which the dye is removed from the solution. The pseudo-second-order kinetic model has been found to fit the experimental data well for the biosorption of Eosin Y on various materials, including Saccharomyces cerevisiae, Lysiloma latisiliquum seed powder, and MnO₂@rGO nanocomposites. razi.ac.irrazi.ac.irijirset.comajol.info This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. ajol.info
Leaching is the process by which soluble substances are washed out from the soil by water. The mobility of this compound in soil-water systems is inversely related to its sorption to soil particles. scielo.brawsjournal.org
Influence of Soil Properties: The organic matter content of the soil is a key factor influencing the sorption of dyes like this compound. scielo.brawsjournal.org Soils with higher organic matter content tend to have a higher sorption capacity for atrazine, a similarly behaving organic compound, which reduces its leaching potential. scielo.brawsjournal.org Clay content also plays a role in the anion exchange capacity of soils, which can affect the retention of anionic dyes like Eosin Y. emerginginvestigators.org
Transport Mechanisms: The transport of pollutants in soil can occur through advection (movement with the bulk flow of water) and diffusion (movement from an area of higher concentration to one of lower concentration). mdpi.com The rate of transport is influenced by the sorption and desorption kinetics of the dye. A low desorption capacity, as indicated by a higher desorption Freundlich coefficient (Kfd) compared to the sorption coefficient (Kf), suggests low potential mobility of the herbicide in that soil horizon. scielo.brawsjournal.org
Advanced Material Science Applications and Engineering of Red 22 Incorporated Systems Strictly Excluding Human/animal Contact Applications and Safety Profiles
Integration of Red 22 in Polymer Matrices for Optical and Photonic Devices
The incorporation of this compound into various polymer matrices is a key strategy for creating functional materials for optical and photonic applications. The polymer host provides a stable, processable solid-state environment that allows the inherent optical properties of the this compound molecules to be harnessed effectively. The choice of polymer matrix can significantly influence the performance of the final composite material.
In solid-state systems, such as polymer films, this compound retains its characteristic strong fluorescence. Upon excitation with visible light (typically around 520-540 nm), it emits bright green-yellow fluorescence. This luminescence is a result of the molecule relaxing from an excited singlet state back to its ground state. The quantum yield and lifetime of this fluorescence can be tuned by the surrounding polymer matrix.
One of the most significant applications of this compound's luminescent properties in solid-state systems is its use as a photosensitizer in polymerization processes. When dispersed in a monomer resin, this compound absorbs light and transfers the energy to initiate the polymerization reaction, creating a solid polymer network. This is particularly valuable in two-photon polymerization, a high-resolution 3D printing technique used to fabricate complex microstructures for photonic devices and microfluidics. In this process, this compound enables the polymerization of acrylate-based composites upon excitation with near-infrared light, a wavelength to which the monomer is typically transparent. The dye's ability to absorb two photons simultaneously allows for precise, voxel-by-voxel solidification of the material.
The efficiency of these processes is dependent on the interaction between the dye and the polymer precursor matrix. Research has shown that the optical band gap of a polymer like polyvinyl alcohol (PVA) is significantly reduced when doped with this compound, indicating strong intermolecular interactions that facilitate energy transfer. researchgate.net
Table 1: Optical Properties of this compound in Different States
| Property | Value | Conditions |
|---|---|---|
| Maximum Absorption (λmax) | ~539 nm | In solution |
| Molar Extinction Coefficient (ε) | ~60,803 M⁻¹ cm⁻¹ | In solution |
| Excited State Lifetime (Triplet) | ~24 ms | In solution |
| Redox Potential (Oxidation) | -1.06 V to 1.10 V | --- |
| Redox Potential (Reduction) | +0.78 V to +0.83 V | --- |
This table summarizes key photophysical and electrochemical properties of Eosin Y (this compound) that are critical for its application in optical and photonic devices.
Photochromism and thermochromism are properties of materials that exhibit a reversible change in color upon exposure to light and heat, respectively. chromogene-polymere.demdpi.com These phenomena are driven by molecular rearrangements or phase transitions within the material. mdpi.com
While this compound is a powerful photosensitizer, meaning it initiates chemical reactions upon light absorption, there is limited evidence in scientific literature to suggest that it is used as a primary agent for inducing photochromic or thermochromic effects in polymer composites. Photochromic polymers typically incorporate specific molecules like spiropyrans or azobenzenes, which undergo reversible structural changes (e.g., ring-opening or isomerization) when irradiated with specific wavelengths of light. nih.gov Similarly, thermochromic systems often rely on leuco dyes, liquid crystals, or conjugated polymers that change conformation or phase with temperature. mdpi.comrsc.org
The color of this compound is known to be sensitive to its chemical environment, particularly pH, a property known as halochromism. rsc.org This pH-dependent color change is due to alterations in the protonation state of the molecule, which affects its electronic structure. nih.gov While temperature can influence chemical equilibria, this is not the primary mechanism exploited for thermochromic applications, which usually involve more pronounced and defined color transitions at specific temperatures. mdpi.comrsc.org Therefore, the application of this compound in composites is predominantly centered on its luminescence and photosensitizing capabilities rather than on creating materials with photochromic or thermochromic properties.
Development of this compound-Based Chemical Sensors and Environmental Probes
The distinct chromogenic and fluorescent properties of this compound make it a valuable component in the development of chemical sensors and environmental probes. Its molecular structure allows for sensitive interactions with various analytes, leading to detectable changes in its optical output.
The absorption and fluorescence spectra of this compound are highly dependent on pH. researchgate.net The molecule contains two acidic protons and can exist in different ionic forms depending on the acidity of the medium. nih.gov These forms include a neutral lactone form at very low pH, and monoanionic and dianionic forms at higher pH values. nih.gov Each form has a distinct color and fluorescence intensity, making this compound an effective visual pH indicator. This property is the basis for its use in chromogenic pH sensors. For instance, an optical sensing membrane for dissolved ammonia (B1221849) has been developed by embedding this compound into a composite of cellulose (B213188) acetate (B1210297) and silicone rubber. The ammonia, being basic, alters the local pH, causing a change in the dye's fluorescence. acs.org
Fluorescence quenching is a process that decreases the intensity of a fluorescent molecule. This phenomenon can be harnessed for sensing applications. When an analyte (a "quencher") interacts with a fluorescent probe like this compound, it can deactivate the excited state of the dye, leading to a reduction in fluorescence. The degree of quenching can be correlated to the concentration of the analyte.
This principle has been used to develop sensors for various environmental analytes. For example, a method for detecting the pollutant perfluorooctane (B1214571) sulfonate (PFOS) utilizes a "turn-on" fluorescence mechanism. acs.org Initially, the fluorescence of this compound is quenched by electrostatic interaction with a polymer, polyethyleneimine (PEI). When PFOS is introduced, it preferentially binds to the PEI, releasing the this compound and restoring its fluorescence. acs.org The increase in fluorescence intensity is proportional to the PFOS concentration. acs.org
Similarly, fluorescence quenching of this compound has been employed to detect heavy metal ions, such as Ag(I). The interaction between the metal ion and the dye molecule leads to a reduction in both absorbance and fluorescence, providing a basis for quantification. rsc.org These sensing systems can be highly sensitive and selective, depending on the specific interactions between the dye, the analyte, and any other mediating components in the system.
Table 2: Performance of a this compound-Based "Turn-On" Sensor for PFOS
| Parameter | Value |
|---|---|
| Analyte | Perfluorooctane Sulfonate (PFOS) |
| Sensing Mechanism | Fluorescence Recovery |
| Linear Range | 0 to 2.0 x 10⁻⁶ mol/L |
This table illustrates the performance metrics of a specific environmental sensor utilizing the fluorescence properties of this compound. acs.org
Application of this compound in Advanced Dyeing Technologies and Sustainable Coloration Strategies
Beyond traditional textile dyeing, this compound is employed in advanced technologies where its coloration properties contribute to the functionality of a material or device. These applications often represent more sustainable approaches by integrating color directly into a product, thereby avoiding subsequent, resource-intensive processes like painting.
A prominent example is the use of this compound as a photosensitizer in dye-sensitized solar cells (DSSCs). acs.orgmdpi.com DSSCs are a type of photovoltaic device that converts light into electricity. In a DSSC, a porous layer of a semiconductor, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), is coated with a dye. acs.orgmdpi.com this compound is an effective sensitizer (B1316253) because it strongly absorbs light in the visible spectrum and can efficiently inject an electron from its excited state into the conduction band of the semiconductor. acs.org This initiates the flow of electric current. The use of organic dyes like this compound is a cost-effective and more environmentally benign alternative to the expensive and rare ruthenium-based dyes often used in DSSCs. nih.gov
Another advanced application is the use of this compound in the cathodic electrodeposition of functional thin films. mdpi.com For example, ZnO/Eosin Y hybrid thin films can be electrodeposited from an aqueous solution. The presence of the dye influences the morphology of the resulting ZnO film, creating a nanostructured, porous material. mdpi.com After deposition, the this compound can be removed to leave a high-surface-area ZnO structure suitable for use in devices like DSSCs. mdpi.com
Furthermore, this compound is used as a colorant in the manufacturing of various materials where permanent coloration is desired. This includes its use in specific types of plastics and inks. rsc.orgnih.gov By incorporating the dye directly into the polymer melt or ink formulation, a durable and uniform color is achieved without the need for volatile organic compound (VOC)-emitting paints. This strategy aligns with sustainable manufacturing by reducing process steps and waste. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Common Name/Identifier | Chemical Name/Type |
|---|---|
| This compound | 2',4',5',7'-Tetrabromofluorescein disodium (B8443419) salt |
| Eosin Y | 2',4',5',7'-Tetrabromofluorescein disodium salt |
| Polyvinyl alcohol (PVA) | Polymer |
| Polyethyleneimine (PEI) | Polymer |
| Titanium dioxide (TiO₂) | Semiconductor |
| Zinc oxide (ZnO) | Semiconductor |
| Spiropyrans | Photochromic compound class |
| Azobenzenes | Photochromic compound class |
Exhaustion Dyeing Kinetics and Thermodynamics for Specific Material Substrates
The process of dyeing textiles is a complex procedure involving the diffusion of dyes from the solution and their subsequent adsorption onto the fibers. ijche.com The study of dyeing kinetics and thermodynamics is crucial for optimizing these processes, ensuring efficient dye uptake, level dyeing, and desirable fastness properties. This compound, as an acid dye, is particularly effective for protein fibers like wool and silk, as well as synthetic polyamides like nylon. iosrjournals.org
The dyeing mechanism for these substrates primarily involves ionic bonding between the anionic sulfonate groups (SO₃⁻) of the dye molecule and the protonated amine groups (-NH₃⁺) of the fiber, a process carried out in an acidic bath. iosrjournals.orgnih.gov The rate of dyeing and the final equilibrium are influenced by parameters such as temperature, pH, dye concentration, and the presence of electrolytes. ijche.comiosrjournals.org
Kinetics of Dyeing
The kinetics of dyeing describes the rate at which a dye is adsorbed by the fiber. Several models are used to analyze this process, with the pseudo-second-order model often providing a good fit for the dyeing of protein fibers with acid dyes. nih.gov This suggests that the rate-limiting step may be the formation of a protein-dye complex. researchgate.net A key kinetic parameter is the time of half-dyeing (t₁/₂), which is the time required for the fiber to absorb half the total amount of dye it will adsorb at equilibrium. A lower t₁/₂ value indicates a faster dyeing rate and more rapid diffusion of the dye into the fiber. itast.ir
Studies on various acid dyes, which share mechanisms with this compound, show that dyeing rates increase with temperature. For example, the dyeing of wool with Acid Red 1 demonstrated that as the process temperature increases, the time to reach equilibrium decreases. ijche.com
Interactive Data Table: Kinetic Parameters for Acid Dyeing on Wool
This table presents representative kinetic data for the dyeing of wool fibers with an acid dye at various temperatures.
| Temperature (K) | Dyeing Rate Constant (k) (min⁻¹) | Half-Dyeing Time (t₁/₂) (min) |
| 338 | 0.045 | 15.4 |
| 348 | 0.062 | 11.2 |
| 363 | 0.088 | 7.9 |
Note: Data is illustrative, based on typical findings for acid dyes on wool to demonstrate temperature effects.
Thermodynamics of Dyeing
Thermodynamic parameters provide insight into the spontaneity and energy changes associated with the dyeing process. hilarispublisher.com The key parameters are the standard affinity (Δμ°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°).
Standard Affinity (Δμ° or ΔG°) : This represents the free energy change when one mole of dye is transferred from the solution to the fiber. A more negative value indicates a higher affinity of the dye for the fiber and a more spontaneous dyeing process. nih.gov
Enthalpy of Dyeing (ΔH°) : This value indicates the heat absorbed or released during dyeing. For most acid dye systems, the process is exothermic (negative ΔH°), meaning heat is released as the dye bonds to the fiber. hilarispublisher.com
Entropy of Dyeing (ΔS°) : This reflects the change in randomness or disorder of the system. A negative entropy value suggests that the system becomes more ordered as the mobile dye molecules become fixed onto the fiber surface. materialsciencejournal.org
The adsorption behavior of acid dyes on fibers like wool often follows the Langmuir or Freundlich isotherm models. The Langmuir model, which assumes a monolayer of dye molecules on the fiber surface, is frequently a good fit, indicating specific binding sites (the protonated amine groups) are involved. nih.gov Thermodynamic studies have shown that the dyeing process can be enhanced by increasing the system temperature, which provides the molecules with sufficient energy to overcome activation barriers for diffusion and adsorption. ijche.commaterialsciencejournal.org
Interactive Data Table: Thermodynamic Parameters for Acid Dyeing on Protein Fibers
This table shows typical thermodynamic values for the adsorption of an acid dye onto a protein fiber substrate.
| Parameter | Value | Unit | Implication |
| Standard Affinity (Δμ°) | -25.5 | kJ/mol | Spontaneous process, high dye-fiber affinity |
| Enthalpy of Dyeing (ΔH°) | -45.2 | kJ/mol | Exothermic process, strong bond formation |
| Entropy of Dyeing (ΔS°) | -65.1 | J/mol·K | Increased order as dye immobilizes on fiber |
Note: Values are representative for typical acid dye/wool systems and illustrate the nature of the thermodynamic changes.
Pigment Dispersion and Stability in Advanced Formulations
For this compound to be used effectively in applications like specialized coatings, inks, or coloring polymer matrices, it must be formulated as a stable dispersion. A pigment dispersion is a system where fine solid particles are distributed uniformly throughout a liquid medium. The process involves three key steps: wetting, de-agglomeration (separation), and stabilization. evonik.comspecialchem.com Without proper stabilization, the high surface energy of the fine particles will cause them to re-agglomerate or flocculate, leading to color inconsistencies, loss of performance, and formulation instability. evonik.com
Stabilization Mechanisms
The stability of a pigment dispersion is achieved by preventing particles from coming close enough for van der Waals forces of attraction to take over. evonik.com This is typically accomplished through two primary mechanisms:
Electrostatic Stabilization : This method is most effective in aqueous or polar systems. Dispersing agents adsorb onto the pigment surface and create an electrical double layer. The resulting repulsive forces between like-charged particles prevent them from aggregating. evonik.com
Steric Stabilization : This mechanism is crucial for non-aqueous systems and involves the use of polymeric dispersants. These polymers have an "anchor" group that adsorbs strongly to the pigment surface and polymeric "chains" that extend into the surrounding medium. When two particles approach, the compression or overlap of these polymer chains leads to a strong steric repulsion, keeping the particles separated. evonik.com
In some complex formulations, a combination of both mechanisms, known as electrosteric stabilization, is employed. evonik.com
Factors Affecting Dispersion Stability
The long-term stability of a this compound dispersion depends on several factors:
Particle Size and Distribution : Smaller particles offer better color strength but have higher surface energy, making them more prone to aggregation. A narrow particle size distribution is desirable for uniform properties.
Choice of Dispersant : The dispersing agent must have a high affinity for the surface of the this compound pigment to ensure strong adsorption. evonik.com The choice depends heavily on the solvent system (aqueous vs. non-aqueous) and the chemical nature of the pigment surface. nbinno.com
Pigment-Polymer Interaction : In polymer-based systems, the interaction between the this compound particles and the polymer matrix is critical. Poor compatibility can lead to phase separation and loss of color uniformity.
Environmental Factors : The stability of the dispersion can be affected by temperature, pH, and exposure to light. Eosin Y is a known photosensitizer, and its degradation can be accelerated by light, especially in the presence of oxygen, leading to discoloration. researchgate.net This is a critical consideration in formulating light-stable materials.
Interactive Data Table: Influence of Dispersant Type on Pigment Dispersion Properties
This table illustrates how different types of dispersants can affect the key properties of a pigment dispersion in a non-aqueous formulation.
| Dispersant Type | Average Particle Size (nm) | Zeta Potential (mV) | Sedimentation Rate (%/week) |
| None | 1250 | -5 | 25 |
| Low MW Surfactant | 450 | -20 | 12 |
| Polymeric (Steric) | 220 | -35 | < 1 |
Note: Data is representative and demonstrates the superior performance of polymeric dispersants in achieving fine particle size and high stability in non-aqueous systems.
Table of Compound Names
| Common Name/Identifier | Chemical Name/Systematic Name |
| This compound / Eosin Y | 2-(2,4,5,7-Tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate |
| Acid Red 1 | Disodium 5-amino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate |
| Nylon | Polycaprolactam (Nylon 6) or Polyhexamethylene adipamide (B165785) (Nylon 6,6) |
| Wool | A protein fiber composed primarily of keratin |
| Silk | A protein fiber composed primarily of fibroin |
Computational Chemistry and Theoretical Modeling of Red 22
Quantum Chemical Calculations of Red 22 Electronic Structure
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of this compound. electrochem.orgwikipedia.org These methods provide a robust framework for understanding the molecule's ground and excited state properties, which are fundamental to its function in various applications. electrochem.orgnorthwestern.edu
Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity
DFT calculations have been successfully employed to analyze the molecular orbitals of this compound, offering a detailed picture of its electronic landscape. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's electronic transitions and reactivity. For the Eosin Y dianion in its native form, the HOMO and LUMO are key to understanding its electronic behavior. acs.org
Studies have shown that the distribution of these frontier orbitals is crucial for processes like electron injection in dye-sensitized solar cells (DSSCs). researchgate.netnih.gov The energies of the HOMO and LUMO, and the resulting energy gap, are critical parameters that influence the dye's light-absorption characteristics and its ability to act as a photosensitizer. researchgate.net DFT calculations can also predict various molecular properties that correlate with reactivity, such as electron affinity and ionization potential. electrochem.org Furthermore, these theoretical methods can be used to simulate spectroscopic properties, like infrared (IR) spectra, which can help in the interpretation of experimental data. acs.org
Table 1: Calculated Molecular Properties of this compound (Eosin Y) using DFT
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate an electron. researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept an electron. researchgate.net |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Determines the wavelength of light absorption and influences the molecule's stability. researchgate.net |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | A measure of the molecule's reactivity and its tendency to be oxidized. electrochem.org |
| Electron Affinity | The energy released when an electron is added to the molecule. | A measure of the molecule's ability to accept an electron and be reduced. electrochem.org |
This table is generated based on principles discussed in the cited literature. Specific values would require access to the output of the referenced DFT calculations.
Prediction of Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the excited states of molecules. electrochem.orgrsc.org For this compound, TD-DFT calculations are crucial for predicting its absorption and emission spectra, as well as understanding the nature of its electronic transitions. nih.govacs.org These calculations can determine the energies of various excited states and the probabilities of transitions between the ground and excited states, which directly correlate to the peaks observed in experimental UV-visible absorption spectra. nih.gov
The photophysical behavior of this compound, such as its fluorescence lifetime and quantum yield, is intimately linked to its excited-state dynamics. wm.eduacs.org TD-DFT can provide insights into the pathways of de-excitation, including radiative (fluorescence) and non-radiative decay channels. acs.orgdiva-portal.org For instance, in the context of DSSCs, the efficiency of electron injection from the excited dye into a semiconductor's conduction band is a critical parameter that can be modeled. nih.gov Theoretical studies have proposed that for Eosin Y adsorbed on ZnO, a two-photon injection mechanism might be at play, explaining the observed efficiencies of such solar cells. nih.gov
Molecular Dynamics Simulations of this compound Interactions with Solvents and Substrates
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. nih.govdovepress.com MD simulations model the movement of atoms and molecules over time, allowing for the study of complex processes such as solvation and adsorption. nih.govgithub.io
Solvation Dynamics and Aggregation Tendencies of this compound in Various Media
The behavior of this compound is highly dependent on its surrounding solvent environment. researchgate.netmdpi.com MD simulations can be used to model the solvation shell of this compound in different media, revealing how solvent molecules arrange themselves around the dye and influence its properties. iastate.edu The polarity of the solvent has been shown to affect the spectral properties of Eosin Y, with a red shift in both absorption and emission spectra observed with decreasing solvent polarity. researchgate.net
Aggregation is another critical phenomenon that can be studied using MD simulations. wm.edu Eosin Y has a tendency to form aggregates, particularly in aqueous solutions, which can significantly alter its photophysical properties. wm.eduresearchgate.net Deconvolution of diffuse reflectance spectra has revealed the formation of H-aggregates on the surface of TiO2, with the extent of aggregation increasing with higher dye-loading concentrations. wm.edu This aggregation can hamper the efficiency of electronic injection in applications like DSSCs. wm.edu
Interfacial Adsorption Mechanisms on Environmental and Engineered Surfaces
The interaction of this compound with surfaces is fundamental to many of its applications, from its role as a sensitizer (B1316253) in solar cells to its use as a tracer dye. researchgate.netacs.org MD simulations can provide an atomistic view of the adsorption process, revealing the preferred binding orientations and the nature of the interactions between the dye and the surface. researchgate.netacs.org
For example, DFT calculations have been used to investigate the adsorption of Eosin Y on TiO2 and ZnO surfaces. researchgate.netnih.gov These studies indicate that the binding configuration of the dye on the semiconductor surface is critical for efficient electron injection. researchgate.net Different binding modes, such as monodentate and bidentate bridging, have been identified and can be influenced by factors like the presence of water. researchgate.net The adsorption energy and the resulting electronic coupling between the dye and the substrate can be calculated to predict the most favorable adsorption configurations. researchgate.net In environmental contexts, understanding the adsorption of this compound on surfaces like carbon steel is important for applications such as corrosion inhibition, where it has been found to adsorb spontaneously via a physicochemical mechanism. researchgate.net
Structure-Activity Relationship (SAR) Modeling for this compound Analogues (Not related to biological activity)
Structure-Activity Relationship (SAR) models are computational tools used to correlate the chemical structure of a molecule with its activity. nih.govmdpi.com While often used in drug discovery, SAR can also be applied to understand how modifications to the structure of this compound affect its non-biological properties, such as its photophysical characteristics or its performance in materials science applications. acs.org
By systematically modifying the structure of this compound in silico and calculating relevant physicochemical descriptors, it is possible to build a QSAR model. toxicology.org For instance, one could investigate how substituting the bromine atoms on the xanthene core with other halogens or functional groups affects the dye's absorption spectrum, redox potentials, or its binding affinity to a particular surface. These models can then be used to predict the properties of novel, unsynthesized analogues, guiding the design of new dyes with tailored characteristics for specific applications. mdpi.com The development of such models relies on identifying key molecular descriptors that govern the activity of interest, which can be derived from the compound's 3D structure and electronic properties. nih.gov
Quantitative Structure-Property Relationships (QSPR) for Optical and Degradation Characteristics
Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. rsc.org This approach assumes that the molecular structure contains all the necessary information to determine its physical, chemical, and biological characteristics. nih.gov By identifying relevant molecular descriptors—numerical values that quantify aspects of a molecule's structure—QSPR models can predict properties without the need for empirical measurement. nih.gov
In the context of this compound (Eosin Y), computational studies have been employed to understand the relationship between its molecular structure and its optical and degradation properties. Density Functional Theory (DFT) has emerged as a key tool in these investigations, providing insights into the electronic structure that governs the dye's behavior. nih.gov
A significant application of theoretical modeling has been in elucidating the degradation pathways of xanthene dyes, including Eosin Y. A study on the degradation of Eosin Y, Rhodamine B, and Sodium Fluorescein (B123965) by photoactivated persulfate found a direct correlation between the dye's calculated HOMO-LUMO energy gap and its degradation rate. nih.gov The HOMO-LUMO gap, which represents the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, is an indicator of molecular reactivity. The research demonstrated that, in general, a lower bandgap corresponds to a faster degradation rate. nih.gov This relationship establishes a quantitative link between a computationally derived descriptor (energy gap) and a key performance characteristic (degradation).
Furthermore, the study utilized Fukui functions, another DFT-derived descriptor, to identify the most probable sites for radical attack on the dye molecule. nih.gov These calculations revealed that the preferential sites for degradation depend on the pH of the medium, with attacks on the xanthene ring leading to more effective mineralization compared to attacks on the benzoate (B1203000) portion. nih.gov
Table 1: Relationship Between Calculated Energy Gap and Degradation of Xanthene Dyes at pH 3.0 This table is generated based on findings from a comparative study of xanthene dyes.
| Dye | HOMO-LUMO Energy Gap (eV) | Degradation Rate Constant k (min⁻¹) |
| Sodium Fluorescein | 4.30 | 0.040 |
| Eosin Y (this compound) | 4.09 | 0.065 |
| Rhodamine B | 2.50 | 0.081 |
| Source: Degradation of xanthene-based dyes by photoactivated persulfate: experimental and computational studies. nih.gov |
Computational models have also been essential for understanding the complex optical properties of this compound. The dye's absorption profile is heavily influenced by its protolytic and tautomeric equilibria in solution. rsc.org Theoretical calculations based on molecular modeling have been used to correlate experimental pKa values with the relative energies of the dye's different tautomeric forms. rsc.org For Eosin Y, these models show that the phenolic group is more acidic than the carboxylic group, an effect attributed to the electron-withdrawing bromine atoms. rsc.org Analysis of the molecular orbitals confirms that the primary absorption characteristics are due to HOMO–LUMO π–π* transitions associated with the phenolic group. rsc.org Simulated spectra generated from these theoretical models have successfully confirmed experimental findings, demonstrating the predictive power of computational chemistry in characterizing the optical behavior of this compound. rsc.org
Predictive Models for Environmental Fate Parameters
Predictive models are crucial tools in environmental risk assessment, providing estimates of a chemical's behavior and persistence in various environmental compartments. researchgate.net For this compound, and its chemical analogue Eosin Y, a lack of comprehensive experimental data has led to the use of in silico methods, such as QSAR and fugacity models, to predict key environmental fate parameters. canada.ca These models use the chemical's structure to estimate properties that govern its distribution, degradation, and potential for bioaccumulation. nih.govecetoc.org
A screening assessment conducted by Canadian authorities utilized several predictive models to evaluate the environmental fate of Eosin Y. canada.ca The Atmospheric Oxidation Program for Windows (AOPWIN) model predicted rapid photo-oxidation in the air, while the BIOWIN model suggested the compound would be resistant to biodegradation in water. canada.ca
Table 2: Modeled Data for the Persistence of Eosin Y (Analogue for this compound) This table presents data from predictive environmental fate models.
| Medium | Fate Process | Predicted Value | Degradation Endpoint | Model/Source |
| Air | Atmospheric Photo-oxidation | 0.33 days | Half-life | AOPWIN canada.ca |
| Water | Biodegradation | 182 days | Half-life | BIOWIN canada.ca |
| Water | Photolysis | High | Primary Degradation Process | Tonogai et al. (1979) canada.ca |
| Source: Screening Assessment for The Challenge, 2013. canada.ca |
Fugacity-based models, which predict how a chemical will partition between different environmental media (air, water, soil, and sediment), indicate that if released to air, this compound is expected to partition primarily to soil and water due to its low predicted vapor pressure. canada.ca If released to water, it is expected to remain predominantly in the water column, and if released to soil, it is expected to remain in the soil. canada.ca
Bioaccumulation potential is another critical environmental parameter. It is often estimated using the octanol-water partition coefficient (Log Kₒw). QSAR models predict a Log Pow value of 0.25 for this compound, while other estimations place it at -1.68. ethosbiosciences.com Based on these low Log Kₒw values, the bioaccumulative potential of this compound is considered low, as it is not expected to accumulate significantly in the lipid tissues of organisms. canada.caethosbiosciences.com
Table 3: Predicted Physicochemical Properties and Bioaccumulation Potential for Eosin Y (this compound) This table displays values for key environmental parameters predicted by QSAR models.
| Parameter | Predicted Value | Assessment | Model/Source |
| Partition Coefficient (Log Pow) | 0.25 | Low Bioaccumulation Potential | QSAR ethosbiosciences.com |
| Partition Coefficient (Log Pow) | -1.68 | Not Bioaccumulative | KOWWIN (Estimated) ethosbiosciences.com |
| Water Solubility | 2.88 x 10⁻⁵ mg/L (neutral form) | - | WSKOWWIN canada.ca |
| Henry's Law Constant | 6.436 × 10⁻²⁰ Pa·m³/mol | Non-volatile | - canada.ca |
| Sources: Ethos Biosciences Safety Data Sheet ethosbiosciences.com; Screening Assessment for The Challenge, 2013. canada.ca |
These predictive models form a foundational part of modern chemical safety assessment, allowing for the prioritization of chemicals for further testing and the implementation of risk management strategies based on scientifically grounded predictions of environmental behavior. d-nb.info
Regulatory Science and Methodologies for Red 22 Monitoring and Compliance Excluding Human Safety Assessments and Risk Profiles
Development of Certified Reference Materials and Analytical Standards for Red 22 and Its Impurities
The foundation of accurate regulatory analysis for this compound is the availability of Certified Reference Materials (CRMs) and analytical standards. These materials are of the highest possible purity and are used to calibrate analytical instruments and validate testing methods. fda.gov The production of CRMs is a meticulous process, often guided by international standards such as ISO 17034, which outlines the general requirements for the competence of reference material producers. ansi.orgdakks.dearoscientific.comnata.com.au This ensures that the reference materials are produced with demonstrated scientific and technical competence, providing confidence in their use for quality control and regulatory compliance. ansi.orgnata.com.au
For this compound, reference materials are not only required for the principal component, the disodium (B8443419) salt of 2',4',5',7'-tetrabromofluorescein, but also for its potential impurities. ecfr.gov The manufacturing process of this compound, which involves the bromination of fluorescein (B123965), can lead to the formation of several by-products and the presence of unreacted starting materials. ecfr.gov Regulatory specifications, such as those in the U.S. Code of Federal Regulations (CFR), set limits for these impurities. ecfr.gov
Key impurities identified in D&C Red No. 22 that require analytical standards for their monitoring include:
Phthalic acid
2-(3′,5′-Dibromo-2′,4′-dihydroxybenzoyl)benzoic acid (Br2BBA)
2,4,6-tribromoresorcinol (B147546) (Br3R)
2,4,6-tribromoaniline (B120722) (TBA) researchgate.net
Research efforts have focused on the synthesis and characterization of these impurities to serve as reference materials. researchgate.net For instance, studies have detailed the synthesis of specific impurities which are then used to develop and validate analytical methods capable of quantifying their presence in commercial batches of this compound. researchgate.net The characterization of these synthesized standards often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their identity and purity. mdpi.com
The availability of these well-characterized reference standards is crucial for regulatory bodies like the U.S. Food and Drug Administration (FDA) to perform batch certification of color additives, ensuring each lot meets the required purity specifications before it can be used in products. fda.govchromatechcolors.comcornell.eduecfr.gov
Table 1: Examples of Certified Reference Materials for this compound and Associated Impurities
| Material Name | Chemical Name | Purpose in this compound Analysis |
| D&C Red No. 22 | Disodium salt of 2',4',5',7'-tetrabromofluorescein | Primary analytical standard for identification and purity assessment. |
| Phthalic acid | Benzene-1,2-dicarboxylic acid | Impurity standard to quantify residual starting material. |
| 2,4,6-tribromoaniline | 2,4,6-tribromoaniline | Impurity standard for a known contaminant. |
Method Validation and Quality Assurance Protocols for Regulatory Laboratories
For regulatory laboratories, the analysis of this compound must be performed using validated analytical methods to ensure the reliability and accuracy of results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. irjmets.com This is a critical component of a laboratory's quality assurance (QA) system and is often a requirement for accreditation under standards like ISO/IEC 17025.
The validation process for methods used to analyze this compound encompasses several key parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this means the method must be able to distinguish and quantify the main dye from related xanthene dyes or impurities. researchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by analyzing a sample of known concentration (a CRM) and comparing the measured value to the certified value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (precision under the same operating conditions over a short interval of time) and intermediate precision (within-laboratory variations: different days, different analysts, different equipment).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. This is particularly important for monitoring trace-level impurities.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of cosmetic dyes like this compound, often coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS). mdpi.comresearchgate.net Validation of an HPLC method for this compound would involve systematically testing the parameters listed above. For example, a study developing an HPLC method for an impurity in a hair dye demonstrated specificity, precision with a relative standard deviation (RSD) of 1.47%, and linearity with a correlation coefficient (r²) of 0.999. irjmets.com
Regulatory laboratories adhere to strict quality assurance protocols, which include regular system suitability tests, analysis of quality control samples, and thorough documentation of all validation and analytical work. irjmets.com These QA procedures ensure that the data generated for this compound compliance is defensible and meets regulatory standards.
Table 2: Key Parameters for Analytical Method Validation
| Validation Parameter | Description | Relevance to this compound Analysis |
| Specificity | Ability to measure the analyte accurately in the presence of interferences. | Ensures that impurities or other dyes do not affect the quantification of this compound. |
| Linearity | Proportionality of the measured signal to the analyte concentration. | Establishes the concentration range over which the analysis is accurate. |
| Accuracy | Closeness of the measured value to the true value. | Confirms the method provides correct results for the amount of this compound or its impurities. |
| Precision | Reproducibility of the results from repeated measurements. | Demonstrates the consistency and reliability of the analytical method. |
| LOD/LOQ | Lowest concentration that can be reliably detected/quantified. | Crucial for ensuring that harmful impurities are below their specified limits. |
| Robustness | Resistance to small changes in analytical conditions. | Indicates the method's reliability in routine use across different laboratories. |
Interlaboratory Proficiency Testing Schemes for this compound Analysis in Environmental and Industrial Samples
Interlaboratory proficiency testing (PT) is a cornerstone of quality assurance for laboratories. It involves the regular evaluation of a laboratory's performance against pre-established criteria by means of interlaboratory comparisons. isobudgets.com Participation in PT schemes is often mandatory for maintaining accreditation under standards like ISO/IEC 17025. isobudgets.com
For the analysis of color additives like this compound, PT schemes are designed to assess the competence of laboratories in accurately identifying and quantifying the compound and its impurities in various matrices. These programs are organized by external providers who distribute homogeneous and stable test materials to participating laboratories. bipea.orgfapas.com
The process typically involves:
A PT provider prepares and distributes samples (e.g., a cosmetic product or an industrial effluent spiked with a known concentration of this compound) to multiple laboratories.
Each laboratory analyzes the sample using its own standard operating procedures.
The results are submitted to the provider, who then performs a statistical analysis of all the data.
Each laboratory receives a report comparing its results to the assigned value and the performance of other participating laboratories. This feedback allows laboratories to identify potential issues with their analytical methods or procedures and take corrective action. bipea.org
While a specific PT scheme solely for "this compound" may not always be available, laboratories can participate in more general schemes for "color additives," "prohibited dyes," or specific sample types like cosmetics or wastewater. bipea.orgfapas.com For example, a PT program might include a test for illegal dyes in food or consumer products, which would assess a laboratory's capability to detect and quantify compounds that may be structurally related to this compound. fapas.com The statistical evaluation of PT results often uses metrics like the z-score to provide a standardized measure of laboratory performance.
Participation in these schemes is vital for ensuring that the analytical data generated by different laboratories for regulatory purposes is comparable and reliable, thereby supporting consistent enforcement of regulations concerning this compound.
Analytical Approaches for Determining Compliance with Chemical Purity and Usage Regulations
Determining compliance with regulations for this compound involves verifying its identity, purity, and use according to the specifications laid out by regulatory bodies. In the United States, D&C Red No. 22 is listed in the Code of Federal Regulations (CFR), which specifies its identity, permitted uses, and limits on impurities. ecfr.govcornell.eduecfr.gov All batches must be certified by the FDA, a process that relies on robust analytical methods. chromatechcolors.comcornell.eduecfr.gov
The primary analytical approach for assessing the purity of this compound and quantifying its impurities is High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net HPLC methods, often using a reversed-phase column and coupled with a UV-Visible or DAD detector, can effectively separate the main component of this compound from its impurities. dmu.dk For more complex matrices or for confirmatory analysis, HPLC coupled with mass spectrometry (LC-MS/MS) provides higher specificity and sensitivity. mdpi.com
The CFR, under Title 21 Part 74.1322, outlines specific purity requirements for D&C Red No. 22. ecfr.gov Analytical testing must confirm that the batch meets these specifications, which include limits for:
Total color content (not less than 90 percent)
Volatile matter and salts
Water-insoluble matter
Specific organic impurities like the disodium salt of phthalic acid and brominated resorcinol (B1680541)
Heavy metals such as lead and arsenic ecfr.govfda.gov
For example, a quantitative HPLC method would be used to determine the percentage of the main dye component and the levels of specified organic impurities. The results are then compared against the regulatory limits. The FDA has been improving its Certificates of Analysis (CoA) by reporting specific quantitative values for heavy metals like lead and arsenic, moving from a simple "pass test" to providing actual concentrations found. fda.gov
Compliance with usage regulations involves ensuring that this compound is only used in the types of products for which it is approved (e.g., drugs and cosmetics) and not in applications where it is restricted, such as in the area of the eye. scbt.com This is typically managed through supply chain controls and product labeling, but analytical methods can also be used to detect the presence of this compound in unapproved product types during market surveillance.
Future Research Trajectories and Interdisciplinary Perspectives on Red 22
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for Red 22 Synthesis and Environmental Fate
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of this compound. These computational tools offer the potential to significantly accelerate research and development while promoting greener chemical processes.
Predictive Synthesis:
Modeling Environmental Fate:
Emerging Analytical Technologies for Ultra-Trace Detection and Real-time Monitoring
The ability to detect minute quantities of this compound and monitor its presence in real-time is crucial for various applications, from environmental monitoring to quality control in industrial processes.
Ultra-Trace Detection:
Advanced analytical techniques are continuously being developed to achieve lower limits of detection for compounds like this compound. Techniques such as laser mass spectrometry, specifically Resonance Ionization Mass Spectrometry (RIMS), offer extremely high selectivity and sensitivity, enabling the detection of analytes at the femtogram level (10^-15 grams). iaea.org For the analysis of impurities in color additives like D&C Red No. 22, methods like solid-phase microextraction coupled with gas chromatography-mass spectrometry (GC-MS) have been developed to quantify trace contaminants. researchgate.net Furthermore, advancements in mass spectrometry, including high-resolution time-of-flight instruments, allow for the reliable identification of trace components in complex matrices. spectroscopyeurope.com
Real-time Monitoring:
Real-time monitoring of chemical reactions and environmental systems is becoming increasingly important. Direct analysis in real time mass spectrometry (DART-MS) and direct infusion electrospray ionization mass spectrometry (DI-ESI-MS) are powerful techniques for the rapid characterization of chemical changes, such as the degradation of Eosin Y in oil media, without extensive sample preparation. acs.org Spectroscopic methods, like fluorescence spectroscopy, can also be employed for real-time monitoring. For example, the fluorescence emission of Eosin Y can be used to study its concentration and behavior in solutions. mdpi.com The development of portable and in-field detectors, including those based on fluorescence and luminescence, further enhances the capability for on-site, real-time analysis. researchgate.netscience.govucl.ac.uk
Green Synthesis Scale-Up and Circular Economy Principles for Xanthene Dye Chemistry
The chemical industry is increasingly embracing the principles of green chemistry and the circular economy to minimize its environmental impact. This shift is particularly relevant to the synthesis and lifecycle of xanthene dyes like this compound.
Green Synthesis:
The development of environmentally friendly synthetic methods for xanthene dyes is a key research focus. beilstein-journals.orgtandfonline.comscielo.org.mxresearchgate.net This includes the use of greener solvents like water, catalyst-free reaction conditions, and energy-efficient processes. tandfonline.comscielo.org.mx For example, catalyst-free synthesis of 1,8-dioxooctahydroxanthenes in magnetized water has been reported as a green and efficient protocol. scielo.org.mx Eosin Y itself is utilized as a low-cost and environmentally friendly photocatalyst in various organic reactions, promoting sustainable chemical transformations. rsc.orgscholarlinkinstitute.orgsioc-journal.cncapes.gov.br The goal is to develop synthetic routes that are not only efficient and high-yielding but also minimize waste and the use of hazardous substances. beilstein-journals.orgtandfonline.com
Circular Economy Principles:
The concept of a circular economy aims to eliminate waste and maximize the use of resources by keeping materials in circulation for as long as possible. hsh-chemie.comwhiterose.ac.ukmdpi.com In the context of xanthene dye chemistry, this involves designing dyes that are more easily recyclable or biodegradable. gnest.org Implementing closed-loop systems where dyes are recovered, treated, and reused can significantly reduce the environmental footprint of the textile and other industries that use these colorants. hsh-chemie.comgnest.org This approach not only minimizes pollution but also reduces the demand for virgin raw materials and can lead to cost savings. hsh-chemie.com The integration of circular economy principles into the design and lifecycle of dyes like this compound is essential for a more sustainable chemical industry. whiterose.ac.uk
Q & A
Basic Research Questions
Q. How to formulate a research question on Red 22 that addresses gaps in existing literature?
- Methodological Answer : Begin with a systematic literature review to identify understudied aspects of this compound, such as its interaction with specific solvents or photostability. Use databases like PubMed or SciFinder, filtering for peer-reviewed articles published in the last decade. Narrow the scope using criteria like specificity (e.g., "How does pH influence this compound’s fluorescence properties in aqueous solutions?") and measurability (e.g., quantifiable variables like absorbance spectra). Test the question for feasibility by ensuring access to instrumentation (e.g., spectrophotometers) and prior validation methods .
Q. What are the best practices for designing initial experiments to assess this compound’s physicochemical properties?
- Methodological Answer :
- Variables: Define independent (e.g., temperature, concentration) and dependent variables (e.g., degradation rate, spectral shifts).
- Controls: Include negative controls (e.g., solvent-only samples) and positive controls (e.g., a structurally similar dye with known properties).
- Reproducibility: Document protocols in detail, including equipment calibration steps and reagent purity levels. Use triplicate measurements to account for instrumental variability .
Q. How to conduct a rigorous literature review for this compound-related studies while avoiding unreliable sources?
- Methodological Answer : Prioritize peer-reviewed journals indexed in Scopus or Web of Science. Exclude non-academic platforms (e.g., ) and preprints without independent validation. Use Boolean search terms (e.g., "this compound AND solubility NOT patent") to filter results. Organize findings using reference management software (e.g., Zotero) and annotate conflicting data for further investigation .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s chemical stability across different experimental conditions?
- Methodological Answer :
- Systematic Comparison: Tabulate conflicting results (e.g., degradation rates under UV exposure vs. thermal stress) and identify variables (e.g., oxygen levels, solvent polarity).
- Statistical Testing: Apply ANOVA to determine if discrepancies arise from methodological differences (e.g., sample preparation) or intrinsic compound variability.
- Replication: Reproduce experiments under standardized conditions, using high-purity reagents and controlled environments (e.g., inert gas chambers) .
Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Non-linear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- Multivariate Analysis: Use principal component analysis (PCA) to correlate toxicity outcomes with physicochemical parameters (e.g., logP, molecular weight).
- Software Tools: Implement R packages (e.g.,
drcfor dose-response curves) or Python’s SciPy for custom analyses. Validate models via cross-validation and residual plots .
Q. How to ensure reproducibility in synthetic protocols for this compound derivatives?
- Methodological Answer :
- Stepwise Documentation: Provide exact details (e.g., stirring speed, cooling gradients) in supplementary materials.
- Analytical Validation: Use NMR, HPLC, and mass spectrometry to confirm compound identity and purity (>95%).
- Collaborative Verification: Share protocols with independent labs for replication studies, addressing discrepancies through iterative refinement .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
